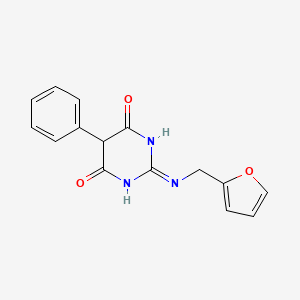phosphanium bromide CAS No. 51584-59-9](/img/structure/B14666925.png)
[4-(2-Oxocyclopentyl)butyl](triphenyl)phosphanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Oxocyclopentyl)butylphosphanium bromide: is a complex organophosphorus compound It is characterized by the presence of a phosphanium group bonded to a triphenyl moiety and a butyl chain that is further substituted with an oxocyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Oxocyclopentyl)butylphosphanium bromide typically involves the reaction of triphenylphosphine with a suitable alkylating agent. One common method is the alkylation of triphenylphosphine with 4-(2-oxocyclopentyl)butyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the complete conversion of reactants to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Oxocyclopentyl)butylphosphanium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, cyanides, and thiolates can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a wide range of phosphonium salts .
Scientific Research Applications
Chemistry: In chemistry, 4-(2-Oxocyclopentyl)butylphosphanium bromide is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions, which can be used in catalytic processes .
Biology and Medicine: Its ability to form stable complexes with metal ions can be exploited to deliver therapeutic agents to specific targets in the body .
Industry: In the industrial sector, 4-(2-Oxocyclopentyl)butylphosphanium bromide is used in the synthesis of advanced materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism by which 4-(2-Oxocyclopentyl)butylphosphanium bromide exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with molecular targets and pathways in various ways, depending on the specific application. For example, in catalysis, the compound can facilitate the activation of substrates and the formation of reaction intermediates .
Comparison with Similar Compounds
Triphenylphosphine: A simpler phosphine compound used widely in organic synthesis.
Tetraphenylphosphonium bromide: Another phosphonium salt with similar properties but different applications.
4-(2-Oxocyclopentyl)butylphosphanium chloride: A closely related compound with a chloride ion instead of bromide.
Uniqueness: 4-(2-Oxocyclopentyl)butylphosphanium bromide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
51584-59-9 |
|---|---|
Molecular Formula |
C27H30BrOP |
Molecular Weight |
481.4 g/mol |
IUPAC Name |
4-(2-oxocyclopentyl)butyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C27H30OP.BrH/c28-27-21-12-14-23(27)13-10-11-22-29(24-15-4-1-5-16-24,25-17-6-2-7-18-25)26-19-8-3-9-20-26;/h1-9,15-20,23H,10-14,21-22H2;1H/q+1;/p-1 |
InChI Key |
WCRZVFCELLDVGU-UHFFFAOYSA-M |
Canonical SMILES |
C1CC(C(=O)C1)CCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



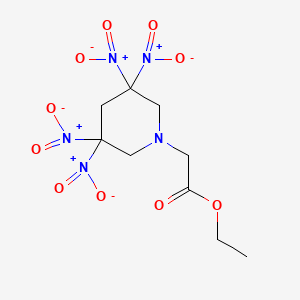
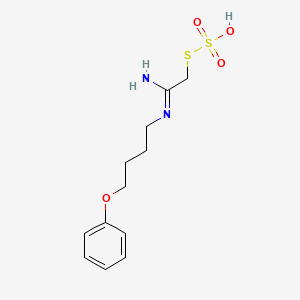
![[1,2-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl] benzoate](/img/structure/B14666867.png)
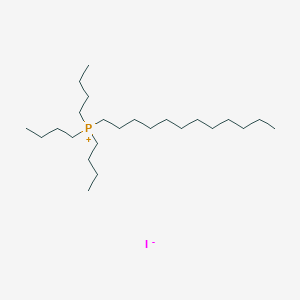

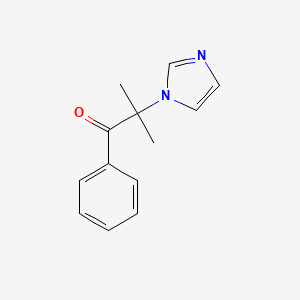
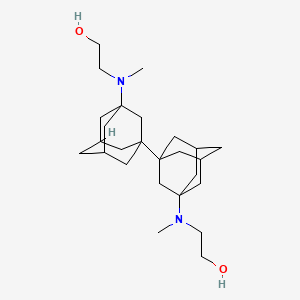


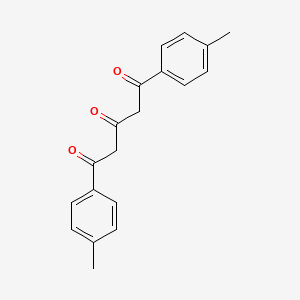
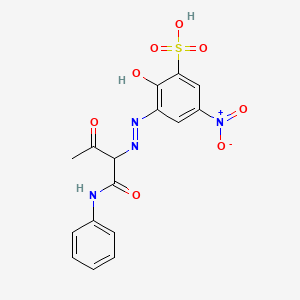
![4-[1-(2-Hydroxy-5-methylphenyl)prop-2-enyl]benzonitrile](/img/structure/B14666917.png)
